molecular formula C14H9N3O3S B2880879 N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide CAS No. 941966-23-0

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide

Cat. No.: B2880879
CAS No.: 941966-23-0
M. Wt: 299.3
InChI Key: WJDYUMOXAOWFCA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be achieved through various synthetic pathways. One common method involves the coupling of 2-amino benzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(benzo[d]thiazol-5-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzothiazole derivatives.

    Condensation: Formation of Schiff bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme O-GlcNAcase, which is involved in the modification of proteins through glycosylation. This inhibition can lead to the accumulation of glycosylated proteins, affecting various cellular processes .

Comparison with Similar Compounds

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Similar structure but different substitution pattern, leading to varied biological activities.

    N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitrobenzamide: Contains a chlorine atom, which can influence its reactivity and biological properties.

    N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: Contains a piperidine moiety, which can enhance its solubility and bioavailability.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDYUMOXAOWFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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